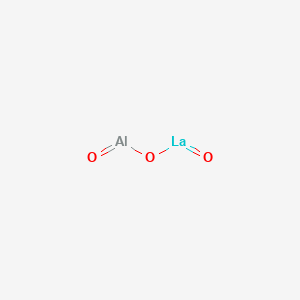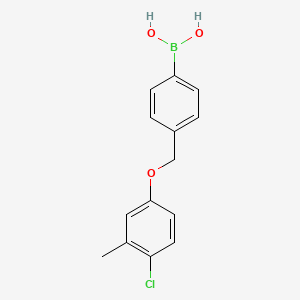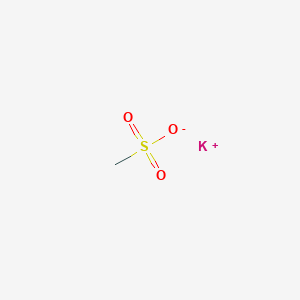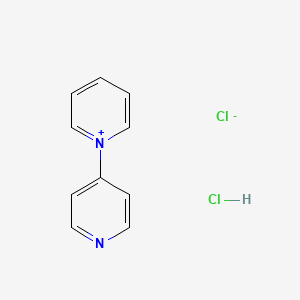
Lanthanum aluminum oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum aluminum oxide is a compound composed of lanthanum, aluminum, and oxygen. It is known for its unique properties, including high thermal stability, dielectric properties, and catalytic activity. This compound is often used in various industrial and scientific applications due to its versatility and multifunctionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum aluminum oxide can be synthesized using several methods, including the sol-gel method, solid-state reaction, and hydrothermal synthesis. One common approach involves mixing lanthanum oxide and aluminum oxide powders, followed by high-temperature calcination to form this compound. The reaction typically occurs at temperatures ranging from 1200°C to 1600°C .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, lanthanum oxide and aluminum oxide, are mixed in stoichiometric ratios and subjected to high temperatures in a furnace. This process ensures the formation of a homogeneous compound with the desired properties .
Chemical Reactions Analysis
Types of Reactions: Lanthanum aluminum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of lanthanum and aluminum ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at high temperatures.
Reduction: Reduction reactions can occur using hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Substitution reactions involve the replacement of oxygen atoms with other anions, such as fluorine or chlorine, under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxides, while reduction reactions can yield lower oxides or elemental lanthanum and aluminum .
Scientific Research Applications
Lanthanum aluminum oxide has a wide range of scientific research applications, including:
Mechanism of Action
Lanthanum aluminum oxide can be compared with other similar compounds, such as lanthanum oxide and aluminum oxide. While lanthanum oxide is known for its high dielectric constant and catalytic properties, aluminum oxide is valued for its hardness and thermal stability. This compound combines the properties of both compounds, making it unique and versatile .
Comparison with Similar Compounds
- Lanthanum oxide
- Aluminum oxide
- Lanthanum strontium cobalt oxide
- Lanthanum zirconium oxide
Lanthanum aluminum oxide stands out due to its combination of high thermal stability, dielectric properties, and catalytic activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
oxo(oxoalumanyloxy)lanthanum |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.La.3O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBRHIPHIVJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[La]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlLaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.885 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7802795.png)


![sodium;2-[dodecanoyl(methyl)amino]acetate](/img/structure/B7802816.png)






![2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one](/img/structure/B7802871.png)
